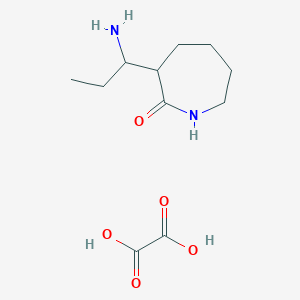
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. DMFP is a piperidine derivative that belongs to the class of amides and is commonly used as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been found to bind to the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been found to have antioxidant properties, which may help protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has some limitations as well. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make interpretation of results challenging.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine as well as its safety profile. Another area of interest is its potential as an analgesic for chronic pain. More research is needed to determine the efficacy and safety of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine for this indication. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluorobenzoyl chloride with 3,4-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in high purity. The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential applications in medicine and pharmacology. It has been found to possess various biological activities such as analgesic, anti-inflammatory, and antitumor properties. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to exhibit potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-5-6-16(12-15(14)2)20(24)23-11-3-4-19(13-23)22-18-9-7-17(21)8-10-18/h5-10,12,19,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYIIIHYJLTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)